molecular formula C16H16FNO B5882821 N-(4-fluorophenyl)-4-isopropylbenzamide

N-(4-fluorophenyl)-4-isopropylbenzamide

Cat. No. B5882821
M. Wt: 257.30 g/mol
InChI Key: OXMKJUTTYNUPEA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-isopropylbenzamide, also known as fluoroamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s and has been used in scientific research to study the effects of amphetamines on the central nervous system.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-isopropylbenzamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, wakefulness, and euphoria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-4-isopropylbenzamide in lab experiments is that it can be used to study the effects of amphetamines on the central nervous system in a controlled environment. However, one limitation is that the use of this compound in animal studies may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-4-isopropylbenzamide. One area of interest is the development of new treatments for attention deficit hyperactivity disorder (ADHD) and other disorders that are characterized by deficits in dopamine and norepinephrine signaling. Another area of interest is the development of new drugs that target specific subtypes of dopamine and norepinephrine receptors.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-isopropylbenzamide involves several steps. The first step is the preparation of 4-fluoroacetophenone, which is then reacted with isopropylamine to form N-isopropyl-4-fluoroacetophenone. This compound is then reacted with benzoyl chloride to form this compound.

Scientific Research Applications

N-(4-fluorophenyl)-4-isopropylbenzamide has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the regulation of mood, attention, and motivation.

properties

IUPAC Name

N-(4-fluorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11(2)12-3-5-13(6-4-12)16(19)18-15-9-7-14(17)8-10-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKJUTTYNUPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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